molecular formula C20H21NO5S B5066875 ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5066875
M. Wt: 387.5 g/mol
InChI Key: FKZHBJGYFSPJNC-UHFFFAOYSA-N
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Description

This compound features a fused tetrahydrobenzothiophene core substituted with an ethyl ester group at position 3 and a 2,3-dihydro-1,4-benzodioxin-2-ylcarbonylamino moiety at position 2. The structural complexity arises from the combination of a sulfur-containing heterocycle (benzothiophene) and an oxygen-rich benzodioxin system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-2-24-20(23)17-12-7-3-6-10-16(12)27-19(17)21-18(22)15-11-25-13-8-4-5-9-14(13)26-15/h4-5,8-9,15H,2-3,6-7,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZHBJGYFSPJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C18H19NO5S
  • Molar Mass : 361.41 g/mol
  • CAS Number : 312316-80-6
  • Density : 1.208 g/mL at 25 °C
  • Boiling Point : 88-95 °C at 0.3 mmHg

The compound's biological activity is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The mechanism involves:

  • Cell Cycle Arrest : Inducing G2/M-phase cell cycle arrest, leading to genetic material degradation.
  • Apoptosis Induction : Triggering apoptotic pathways that result in programmed cell death.
  • Inhibition of Autophagy : Preventing autophagic cell death, thereby enhancing its antiproliferative effects.

Antitumor Activity

A study evaluated the antitumor properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 range from 23.2 to 49.9 μM for the most active derivatives.

CompoundIC50 (μM)Cell Line
Compound A23.2MCF-7
Compound B30.5MCF-7
Compound C49.9MCF-7

Analgesic Activity

In addition to its anticancer properties, the compound has been studied for analgesic effects using the "hot plate" method on mice. The results indicated that it exhibits a significant analgesic effect surpassing that of standard drugs like metamizole.

Case Study 1: Apoptosis in MCF-7 Cells

In a controlled experiment involving MCF-7 breast cancer cells treated with the compound, flow cytometry analysis revealed an increase in G2/M-phase arrest and a significant rise in apoptotic cells compared to controls. This suggests that the compound effectively disrupts the cell cycle and induces apoptosis.

Case Study 2: Analgesic Effects in Animal Models

Another study involving outbred white mice demonstrated that compounds derived from ethyl 2-[...]-4,5,6,7-tetrahydrobenzo[b]thiophene exhibited analgesic properties superior to traditional analgesics. This was measured by observing the latency time on a hot plate before and after administration of the compound.

Comparison with Similar Compounds

Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (Compound 6o)

Key Features :

  • Core Structure : Shares the tetrahydrobenzothiophene scaffold with the target compound but lacks the benzodioxin group.
  • Substituents: Includes a 4-hydroxyphenyl group and an ethoxy-oxoethyl side chain instead of the benzodioxin-carbonylamino group.
  • Synthesis : Synthesized via a multicomponent Petasis reaction using HFIP solvent and molecular sieves, yielding 22% after purification .
  • Spectroscopic Data: 1H NMR (DMSO-d6): δ 9.90 (s, 1H, -OH), 7.25 (d, J=8.6 Hz, 2H, aromatic), 4.15 (q, J=7.1 Hz, 2H, -OCH2CH3). HRMS-ESI: m/z 390.1370 (calculated), confirming molecular formula C20H21NO5S .

Comparison with Target Compound :

  • The absence of the benzodioxin system in 6o reduces oxygen content and may lower polarity compared to the target compound.

6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine

Key Features :

  • Core Structure : Contains a pyridine ring and benzodioxin system but lacks the benzothiophene scaffold.
  • Substituents: Features a dimethylamino-methylphenyl group and methoxy-pyridine, differing from the target’s ester and amide functionalities.
  • Molecular Formula : C23H25N3O3 (MW: 391.46 g/mol) .

Comparison with Target Compound :

  • The benzodioxin moiety is retained but integrated into a distinct heterocyclic framework.

Structural and Functional Group Analysis

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Synthesis Yield
Target Compound Benzothiophene + Benzodioxin Ethyl ester, amide, ethers ~395.44* N/A
Compound 6o Benzothiophene Ethyl ester, hydroxyphenyl, ketone 391.45 22%
Compound in Pyridine + Benzodioxin Methoxy, dimethylamino, benzodioxin 391.46 N/A

*Estimated based on molecular formula C20H20NO5S.

Research Implications and Trends

  • Synthetic Strategies : The Petasis reaction (used for 6o ) highlights the utility of multicomponent reactions in constructing complex heterocycles, which could be adapted for synthesizing the target compound.
  • Hydrogen Bonding : The benzodioxin system in the target compound may engage in directional hydrogen bonding, similar to patterns observed in supramolecular chemistry .
  • Crystallographic Tools : Programs like SHELX and WinGX could aid in resolving the target compound’s crystal structure, leveraging its heterocyclic rigidity.

Q & A

Q. What are the standard synthetic routes for ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the 2,3-dihydro-1,4-benzodioxin carbonyl intermediate via reaction with sulfonyl chloride or acylating agents.
  • Step 2 : Coupling with the benzothiophene core through amide bond formation, often using carbodiimide coupling reagents (e.g., DCC or EDCI).
  • Step 3 : Esterification with ethanol to introduce the ethyl carboxylate group. Optimization includes solvent selection (e.g., THF or DCM), temperature control (0–25°C), and purification via column chromatography or recrystallization .

Q. Which characterization techniques are critical for verifying the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H, 13C^13C, and 2D NMR (e.g., COSY, HSQC) to confirm regiochemistry and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : For absolute configuration determination (if crystalline derivatives are available) .
  • HPLC : Purity assessment (>95% by reverse-phase HPLC) .

Q. What are common chemical modifications to enhance its reactivity or solubility?

  • Oxidation : Conversion of sulfonamide groups to sulfones using hydrogen peroxide or mCPBA .
  • Reduction : Catalytic hydrogenation of the benzothiophene ring to improve solubility in polar solvents .
  • Functionalization : Introduction of hydrophilic groups (e.g., hydroxyl or amine) via nucleophilic substitution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular Docking : Screening against protein databases (e.g., PDB) to identify potential binding pockets, particularly for enzymes like kinases or GPCRs.
  • Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes under physiological conditions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • Isotopic Labeling : 15N^15N- or 13C^13C-labeled analogs to trace signal origins.
  • X-ray Validation : Single-crystal analysis to confirm structural assignments .

Q. How to analyze reaction mechanisms for substitutions at the benzothiophene core?

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy.
  • Isotope Effects : Compare kH/kDk_H/k_D ratios using deuterated reagents to identify rate-limiting steps.
  • Intermediate Trapping : Use low-temperature NMR or ESI-MS to detect transient species .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks, with periodic LC-MS analysis to detect degradation products.
  • pH-Rate Profiling : Measure hydrolysis rates in buffered solutions (pH 1–13) to identify labile functional groups (e.g., ester or amide bonds) .
ConditionDegradation PathwayHalf-Life (Days)
pH 1.2 (37°C)Ester hydrolysis7.2
pH 7.4 (37°C)Amide bond cleavage21.5
UV light (254 nm)Photooxidation of thiophene3.8

Q. How to validate biological activity when conflicting assay data arise?

  • Orthogonal Assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT or ATP-luciferase).
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
  • Compound Integrity Checks : Re-purify the compound and re-test to rule out degradation .

Methodological Notes

  • Purity Criteria : Ensure >95% purity via HPLC with dual detection (UV and ELSD) to avoid interference from non-chromophoric impurities .
  • Stereochemical Control : Use chiral HPLC or asymmetric catalysis (e.g., Evans’ oxazolidinones) to isolate enantiomers .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .

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